![molecular formula C14H11BrClN3O B1381543 3-Bromo-4-chloro-1-[(4-méthoxyphényl)méthyl]-1H-pyrazolo[3,4-b]pyridine CAS No. 1854056-69-1](/img/structure/B1381543.png)

3-Bromo-4-chloro-1-[(4-méthoxyphényl)méthyl]-1H-pyrazolo[3,4-b]pyridine

Vue d'ensemble

Description

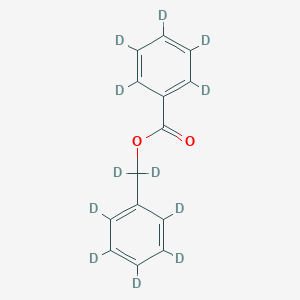

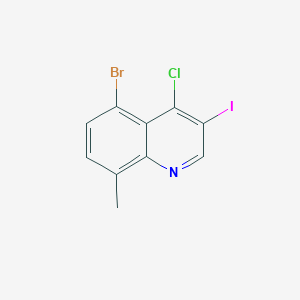

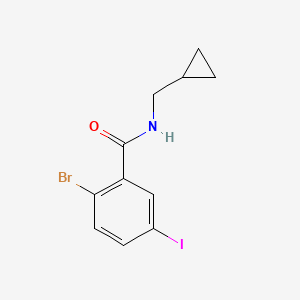

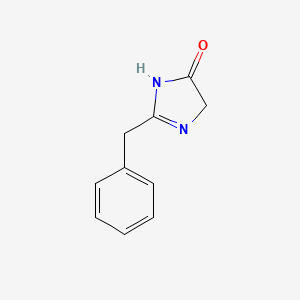

3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine is a complex organic compound. It contains a pyrazolo[3,4-b]pyridine core, which is a type of six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . This compound also has a bromo and chloro substituent, as well as a 4-methoxyphenylmethyl group .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, substituted pyridines with diverse functional groups can be synthesized via the remodeling of (aza)indole/benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazolo[3,4-b]pyridine core with a bromo and chloro substituent, and a 4-methoxyphenylmethyl group . The exact molecular formula is C14H11BrClN3O .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. The pyrazolo[3,4-b]pyridine core can participate in various reactions, and the bromo, chloro, and methoxyphenylmethyl groups can also react under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. The molecular weight of this compound is 352.61 g/mol .Applications De Recherche Scientifique

Réactions de couplage croisé de Suzuki-Miyaura

Ce composé peut servir de précurseur dans les réactions de couplage croisé de Suzuki-Miyaura, qui sont essentielles pour créer des liaisons carbone-carbone. La présence d'un atome de brome en fait un candidat approprié pour une réaction avec des acides ou des esters boroniques en présence d'un catalyseur au palladium . Cette réaction est largement utilisée dans la synthèse de produits pharmaceutiques, d'agrochimiques et de matériaux organiques.

Substitution aromatique électrophile

La position benzylique adjacente au cycle pyrazolo[3,4-b]pyridine peut subir des réactions de substitution aromatique électrophile. Cela permet l'introduction de divers électrophiles, ce qui pourrait conduire à de nouveaux dérivés ayant une activité biologique modifiée .

Réactions de substitution nucléophile

Compte tenu de sa nature halogénée, ce composé est également susceptible de subir des réactions de substitution nucléophile (SN1 ou SN2), selon les conditions de réaction et la nature du nucléophile. Cela peut être utilisé pour introduire différents groupes fonctionnels à la position benzylique .

Synthèse de réactif organométallique

Le composé peut servir de matière première pour la synthèse de réactifs organométalliques. Ces réactifs sont essentiels dans diverses transformations organiques, y compris, mais sans s'y limiter, les réactions de couplage et les réactions de formation de liaison carbone-hétéroatome .

Applications en science des matériaux

Le fragment pyrazolo[3,4-b]pyridine est reconnu pour ses applications en science des matériaux en raison de ses caractéristiques structurales. Il peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés électroniques ou photoniques spécifiques .

Modulation de l'activité biologique

Des dérivés de pyrazolo[3,4-b]pyridine ont été identifiés avec un large éventail d'activités biologiques. La modification du composé par diverses réactions chimiques pourrait conduire à de nouvelles molécules ayant des applications thérapeutiques potentielles .

Synthèse de ligand de catalyseur

Le composé peut être utilisé pour synthétiser des ligands pour des catalyseurs. Ces ligands peuvent moduler l'activité et la sélectivité des catalyseurs en chimie organique synthétique, ce qui affecte l'efficacité des réactions .

Chimie des radicaux libres

La position benzylique dans ce composé est propice aux réactions radicalaires, qui peuvent être exploitées pour créer des polymères ou d'autres structures organiques complexes par polymérisation radicalaire ou d'autres processus induits par des radicaux .

Orientations Futures

Mécanisme D'action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and organoboron reagents.

Mode of Action

The compound likely participates in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, the compound could be involved in the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Result of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound could contribute to the formation of new carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules .

Action Environment

Suzuki–miyaura cross-coupling reactions are known for their mild and functional group tolerant reaction conditions , suggesting that the compound might exhibit stability and efficacy under a variety of conditions.

Analyse Biochimique

Biochemical Properties

3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and interaction with various proteins. This compound has been shown to interact with tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells . The interaction with TRKs leads to the inhibition of their activity, thereby affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . These interactions highlight the potential of 3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine as a valuable tool in biochemical research.

Cellular Effects

The effects of 3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of TRKs by 3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine leads to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, this compound has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis, further emphasizing its impact on cellular processes.

Molecular Mechanism

The molecular mechanism of action of 3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of TRKs, inhibiting their kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to the induction of apoptosis in cancer cells. Furthermore, 3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine have been observed to change over time. This compound exhibits good stability and low degradation rates, making it suitable for long-term studies . Prolonged exposure to 3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine can lead to cumulative effects on cellular function, including sustained inhibition of TRKs and persistent changes in gene expression. These long-term effects highlight the importance of considering the temporal dynamics of this compound in biochemical research.

Dosage Effects in Animal Models

The effects of 3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine vary with different dosages in animal models. At low doses, this compound effectively inhibits TRK activity and reduces tumor growth without causing significant toxicity . At higher doses, 3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine can induce toxic effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. This compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C9 . The metabolism of 3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine can lead to the formation of active metabolites that contribute to its overall biochemical effects. Additionally, this compound has been shown to affect metabolic flux and metabolite levels, further influencing cellular function.

Transport and Distribution

The transport and distribution of 3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported into cells via organic anion-transporting polypeptides (OATPs) and binds to intracellular proteins that facilitate its localization and accumulation . The distribution of 3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine within tissues is influenced by its physicochemical properties, including its lipophilicity and molecular weight.

Subcellular Localization

The subcellular localization of 3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine plays a crucial role in its activity and function. This compound is predominantly localized in the cytoplasm and nucleus, where it interacts with target proteins and modulates cellular processes . The subcellular distribution of 3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are essential for understanding the biochemical effects of this compound.

Propriétés

IUPAC Name |

3-bromo-4-chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrClN3O/c1-20-10-4-2-9(3-5-10)8-19-14-12(13(15)18-19)11(16)6-7-17-14/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKTCBYGXTUXLRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=NC=CC(=C3C(=N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

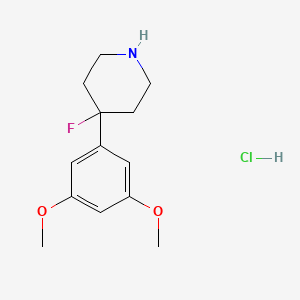

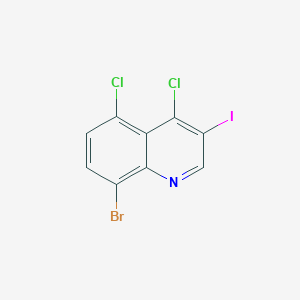

![3-Bromo-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1381478.png)